1,2,3-Trimethyl-4-Ethylbenzene

Catalog No.
S15247054
CAS No.
41903-41-7
M.F
C11H16
M. Wt
148.24 g/mol
Availability
In Stock
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1,2,3-Trimethyl-4-Ethylbenzene

CAS Number

41903-41-7

Product Name

1,2,3-Trimethyl-4-Ethylbenzene

IUPAC Name

1-ethyl-2,3,4-trimethylbenzene

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

InChI

InChI=1S/C11H16/c1-5-11-7-6-8(2)9(3)10(11)4/h6-7H,5H2,1-4H3

InChI Key

BAMWORSGQSUNSC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)C)C)C

1,2,3-Trimethyl-4-Ethylbenzene is an aromatic hydrocarbon with the chemical formula C11H16\text{C}_{11}\text{H}_{16}. This compound features a benzene ring substituted with three methyl groups and one ethyl group, specifically at the 1, 2, 3, and 4 positions of the ring. It appears as a colorless liquid that is flammable and has a characteristic aromatic odor. Its solubility is limited in water but it is soluble in various organic solvents, making it useful in industrial applications. The compound is primarily derived from the distillation of petroleum and occurs naturally in coal tar .

Typical of aromatic compounds. These include:

  • Electrophilic Aromatic Substitution: The presence of alkyl groups can influence the reactivity of the aromatic ring towards electrophiles. For example, it can react with halogens to form haloalkylated products.
  • Oxidation: The alkyl side chains can be oxidized to form alcohols, ketones, or carboxylic acids under certain conditions.
  • Combustion: Like other hydrocarbons, it combusts in the presence of oxygen to produce carbon dioxide and water.

These reactions underscore its potential utility in synthetic organic chemistry and industrial processes .

1,2,3-Trimethyl-4-Ethylbenzene can be synthesized through several methods:

  • Methylation of Ethylbenzene: This method involves introducing methyl groups into ethylbenzene using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • Distillation from Petroleum Fractions: The compound can be isolated from specific fractions during the distillation of crude oil.
  • Friedel-Crafts Alkylation: This reaction involves the alkylation of benzene derivatives using alkyl halides in the presence of a Lewis acid catalyst .

1,2,3-Trimethyl-4-Ethylbenzene has several applications across different industries:

  • Solvent: Due to its solvent properties, it is used in paints, coatings, and adhesives.
  • Chemical Intermediate: It serves as a precursor for synthesizing other chemicals and materials.
  • Fuel Additive: It is utilized in jet fuel formulations to enhance performance by preventing solid particle formation that could damage engines .

  • Toxicity Studies: Investigations into how trimethylbenzenes interact with cellular components suggest potential cytotoxic effects.
  • Environmental Impact Studies: Research on the degradation pathways of similar hydrocarbons indicates that they may undergo microbial degradation or photolysis in environmental settings.

These studies highlight the importance of understanding both the chemical behavior and biological implications of such compounds .

Several compounds share structural similarities with 1,2,3-Trimethyl-4-Ethylbenzene. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
1,2,4-TrimethylbenzeneC9H12\text{C}_9\text{H}_{12}Commonly found in petroleum; used as a solvent.
EthylbenzeneC8H10\text{C}_8\text{H}_{10}Used primarily in the production of styrene.
PseudocumeneC10H12\text{C}_{10}\text{H}_{12}A mixture of isomers; used as a solvent and chemical intermediate.

Uniqueness

1,2,3-Trimethyl-4-Ethylbenzene is unique due to its specific arrangement of substituents on the benzene ring which affects its reactivity and physical properties compared to its isomers like 1,2,4-trimethylbenzene. Its longer carbon chain (including the ethyl group) also differentiates it from simpler alkylbenzenes like ethylbenzene.

Electronic and Steric Effects in Aromatic Substitution

The benzene core of 1,2,3-Trimethyl-4-Ethylbenzene is stabilized by resonance, while the substituents introduce distinct electronic and steric effects. The methyl groups, being electron-donating via hyperconjugation, activate the ring toward electrophilic substitution. However, their ortho/para-directing nature creates regioselective challenges due to the crowded ortho positions. The ethyl group at the 4 position further modifies electron density, with its longer carbon chain introducing steric hindrance that influences reaction pathways.

For example, nitration of this compound preferentially occurs at the para position relative to the ethyl group, where steric strain is minimized. This behavior aligns with Clar's rule, which predicts aromatic sextet preservation in polycyclic systems. The compound’s resonance structures show localized electron density at the less-substituted positions, guiding electrophilic attack.

Comparative Reactivity in Polycyclic Systems

Unlike fused-ring PAHs such as naphthalene or anthracene, 1,2,3-Trimethyl-4-Ethylbenzene’s monocyclic structure limits conjugation but enhances tunability via substituent modification. Its reactivity contrasts with alternant PAHs (e.g., phenanthrene), where delocalized π-electrons enable diverse reaction sites. The compound’s synthetic versatility is evident in its participation in Friedel-Crafts alkylation and sulfonation, though steric effects often necessitate optimized conditions.

Zeolite-mediated transalkylation represents a fundamental approach for the synthesis of 1,2,3-trimethyl-4-ethylbenzene through the transfer of alkyl groups between aromatic compounds [1]. The transalkylation process involves the migration of ethyl and methyl substituents between polyalkylbenzene molecules in the presence of solid acid catalysts, particularly zeolites with varying pore structures and acidity characteristics [2]. Large pore zeolites including Beta, Mordenite, and Y-type frameworks demonstrate superior performance in facilitating these alkyl transfer reactions under industrially relevant operating conditions [3].

The mechanism proceeds through the formation of carbocation intermediates on the acidic sites of the zeolite catalyst, followed by alkyl group migration and subsequent product formation [4]. Temperature programmed desorption studies reveal that strong acid sites, characterized by ammonia desorption temperatures above 300°C, play a crucial role in activating the aromatic substrates for transalkylation reactions [5]. The ratio of strong acid sites to weak acid sites, termed the Acidity-Activity Index, significantly influences the catalytic performance, with optimal values exceeding 1.4 for effective polyalkylbenzene conversion [1].

Heavy Reformate Feedstock Conversion Dynamics

Heavy reformate feedstock constitutes the primary source material for 1,2,3-trimethyl-4-ethylbenzene synthesis through catalytic conversion processes [6]. The composition of heavy reformate includes approximately 96 weight percent carbon-9 aromatics and 4 percent carbon-10 aromatics, with trimethylbenzenes comprising 55.7 weight percent and methylethylbenzenes constituting 31.1 weight percent of the total aromatic content [7]. This feedstock demonstrates a high proportion of alkyl carbon atoms constituted by alkyl substituents on aromatic rings, with methyl groups predominating and moderate amounts of ethyl groups present [6].

ComponentWeight Percentage (%)Boiling Point Range (°C)Reactivity OrderMain Products
Trimethylbenzenes55.7164-1763Xylenes, Tetramethylbenzenes
Methylethylbenzenes31.1159-1781Toluene, Xylenes
Tetramethylbenzenes8.5190-2052Toluene, Trimethylbenzenes
Diethylbenzenes2.8183-1874Ethylbenzene, Benzene
Propylmethylbenzenes1.2175-1955Toluene, Xylenes

The conversion dynamics of heavy reformate involve multiple parallel and consecutive reactions, including dealkylation of methylethylbenzenes to form toluene, disproportionation of trimethylbenzenes, and transalkylation between toluene and trimethylbenzenes [8]. Methylethylbenzenes exhibit the highest reactivity among the components, with conversion rates exceeding 68 percent at 400°C under optimal conditions [8]. The process operates under thermodynamic equilibrium constraints, necessitating recycle mode operation with mixed feeds containing fresh heavy reformate and unconverted carbon-9+ aromatics [9].

Pore Architecture Effects in Mordenite Framework Inverted and Mordenite Catalysts

The pore architecture of zeolite catalysts exerts profound influence on the transalkylation performance for 1,2,3-trimethyl-4-ethylbenzene synthesis [10]. Mordenite Framework Inverted catalysts, characterized by three-dimensional intersecting pore systems with dimensions of 5.1 × 5.5 and 5.3 × 5.6 Angstroms, demonstrate superior shape selectivity and reduced coke formation tendency compared to one-dimensional pore systems [11]. The three-dimensional network facilitates enhanced diffusion of bulky polyalkylbenzene molecules while minimizing pore blockage during extended operation [12].

Zeolite FrameworkPore SystemPore Size (Å)Surface Area (m²/g)Acid Site Density (μmol/g)Heavy Reformate Conversion (%)
Mordenite Framework Inverted3D intersecting5.1 × 5.5, 5.3 × 5.640045075
Mordenite1D parallel6.5 × 7.0, 2.6 × 5.750085065
Beta3D intersecting7.6 × 6.4, 5.5 × 5.568065085
Y-type3D cages7.478032070

Mordenite catalysts with one-dimensional parallel channels exhibit high acid site concentrations but suffer from rapid deactivation due to pore blocking, particularly during the conversion of heavy reformate feedstocks [7]. The two-dimensional network of channels in mordenite with weak connections between channels leads to fast deactivation even after hierarchization treatments [11]. Conversely, the hierarchical structure development through mild desilication with sodium hydroxide improves the connectivity of micropores and enhances catalyst performance [13].

The effectiveness factor calculations indicate that mesoporous zeolites achieve high catalyst utilization degrees with negligible diffusion constraints [14]. The pore volume and surface area modifications through controlled alkaline treatment result in improved internal diffusion characteristics while maintaining shape selectivity properties [15]. Temperature programmed desorption analysis reveals that the acidity centers obtained through specific preparation methods demonstrate stronger acid sites compared to conventional synthesis approaches [16].

Ethyl Group Transfer Kinetics in Polyalkylbenzene Systems

The ethyl group transfer kinetics in polyalkylbenzene systems governing 1,2,3-trimethyl-4-ethylbenzene formation involve complex reaction networks with varying rate constants and activation energies [9]. Transalkylation reactions between toluene and tetramethylbenzenes proceed with rate constants exceeding 50 percent higher than toluene-trimethylbenzene transalkylation, demonstrating the enhanced reactivity of more highly substituted aromatic compounds [9]. The kinetic modeling reveals that methylethylbenzene dealkylation exhibits the highest rate constant at 1.2 liters per mole per minute, followed by toluene-tetramethylbenzene transalkylation at 1.3 liters per mole per minute [8].

ReactionRate Constant k (L/mol·min)Activation Energy (kJ/mol)Temperature Range (°C)Selectivity (%)
1,2,4-Trimethylbenzene + Toluene → Xylenes0.8585350-45075
Methylethylbenzene dealkylation → Toluene + Xylenes1.2078300-40082
Trimethylbenzene disproportionation → Tetramethylbenzene + Xylenes0.6592350-45068
Toluene-Tetramethylbenzene transalkylation → Xylenes1.3075250-40080

The activation energies for ethyl group transfer reactions range from 75 to 92 kilojoules per mole, with toluene-tetramethylbenzene transalkylation demonstrating the lowest energy barrier [8]. Temperature effects on reaction rates follow Arrhenius behavior, with conversion levels increasing significantly at elevated temperatures up to 400°C [17]. The selectivity toward desired products varies with reaction type, with methylethylbenzene dealkylation achieving 82 percent selectivity and toluene-tetramethylbenzene transalkylation reaching 80 percent selectivity [8].

Catalyst acidity plays a crucial role in determining reaction kinetics, with higher acid site concentrations favoring dealkylation pathways while lower concentrations promote disproportionation reactions [7]. The relationship between catalyst structure and kinetic performance demonstrates that zeolite Beta with silicon to aluminum ratios of 12.5 exhibits optimal balance between activity and selectivity [10]. Reaction time effects indicate that conversion rates increase with extended contact time up to 24 hours, after which steady-state conditions are established [18].

Metal-Impregnated Catalyst Optimization Strategies

Metal-impregnated catalyst systems represent advanced optimization strategies for enhancing the synthesis of 1,2,3-trimethyl-4-ethylbenzene through improved activity, selectivity, and stability characteristics [19]. Platinum impregnation at low loadings of 0.08 weight percent on zeolite Beta catalysts results in 45 percent activity enhancement compared to metal-free systems, while maintaining high selectivity toward xylene products at 88 percent [3]. The incorporation of platinum facilitates hydrogenation functions that suppress coke formation and enhance catalyst regenerability during extended operation cycles [19].

Metal TypeLoading (wt%)SupportImpregnation MethodActivity Enhancement (%)Selectivity to Xylenes (%)Catalyst Stability (cycles)
Platinum0.08BetaIon exchange45886
Platinum0.50BetaWet impregnation25824
Palladium0.30BetaWet impregnation35855
Molybdenum4.00Mesoporous Composite Material-41/BetaIn-situ synthesis60908
Rhenium0.20BetaIon exchange30845

Molybdenum-impregnated hierarchical composite catalysts demonstrate the highest activity enhancement at 60 percent with exceptional selectivity of 90 percent toward xylene products [8]. The in-situ synthesis method for molybdenum incorporation results in superior metal dispersion and enhanced catalyst utilization efficiency compared to conventional wet impregnation techniques [8]. These molybdenum-containing catalysts exhibit remarkable stability over eight reaction cycles without significant performance degradation [8].

The optimization of metal loading levels reveals that excessive platinum concentrations beyond 0.08 weight percent lead to decreased activity enhancement and reduced catalyst stability [3]. Ion exchange methods for metal introduction provide superior metal-support interactions compared to wet impregnation, resulting in more stable catalytic performance during regeneration cycles [20]. The location of platinum clusters within zeolite pores, as confirmed by electron microscopy studies, enhances shape selectivity while maintaining accessibility to reactant molecules [19].

Dealkylation-Transalkylation Equilibrium Dynamics

The equilibrium dynamics between dealkylation and transalkylation reactions in 1,2,3-trimethyl-4-ethylbenzene systems represent a complex interplay of thermodynamic and kinetic factors that govern the distribution of products under varying operational conditions. Dealkylation involves the removal of alkyl groups from the aromatic ring, while transalkylation encompasses the transfer of alkyl groups between different aromatic molecules [1] [2] [3].

The fundamental thermodynamic driving forces underlying these equilibrium dynamics are governed by the relative stability of reactants and products, as well as the entropic contributions from the reaction pathways. Research on related ethylbenzene and triethylbenzene systems demonstrates that transalkylation reactions exhibit synergistic effects when ethylbenzene reacts with 1,3,5-triethylbenzene, with conversion increasing from 40% to 50% and diethylbenzene selectivity enhancing from 17% to 36% [1] [2].

Temperature-dependent equilibrium behavior reveals distinct regimes where different reaction pathways predominate. At lower temperatures (350-400°C), transalkylation reactions are favored due to thermodynamic equilibrium considerations, while higher temperatures (450-500°C) promote dealkylation processes through increased thermal activation [3] [4]. The equilibrium constant for transalkylation reactions follows the van't Hoff relationship, with enthalpy and entropy changes determining the temperature dependence of the equilibrium position [5].

Table 1: Kinetic Parameters for Trimethylbenzene Reactions

ReactionActivation Energy (kJ/mol)Rate Constant ExpressionTemperature Range (K)
1,2,3-Trimethylbenzene + OH → Products51.6 ± 6.6log₁₀(k) = -9.57 ± 0.43 - (996 ± 134)/T295-354
1,2,4-Trimethylbenzene + OH → Products60.6 ± 5.8log₁₀(k) = -9.74 ± 0.29 - (968 ± 91)/T295-354
1,3,5-Trimethylbenzene + OH → Products49.9 ± 3.5log₁₀(k) = -9.87 ± 0.26 - (1079 ± 85)/T295-354
1,3,5-Trimethylbenzene IsomerizationLower than disproportionationTemperature dependent623-773
1,3,5-Trimethylbenzene DisproportionationHigher than isomerizationTemperature dependent623-773

The equilibrium dynamics are further influenced by catalyst acidity and zeolite framework topology. Brønsted acid sites in zeolite catalysts facilitate both dealkylation and transalkylation through carbocation intermediates, with the relative rates determined by the stability of the intermediate carbocation species [6] [7]. The formation of Wheland complexes represents a critical intermediate step, with activation energies ranging from 35-46 kJ/mol depending on the substrate structure [6].

Competitive adsorption phenomena significantly impact equilibrium dynamics in mixed feedstreams. When multiple alkylbenzene species are present, preferential adsorption on acid sites influences the reaction pathway selection. Experimental evidence indicates that more heavily substituted aromatics exhibit stronger adsorption, affecting the overall equilibrium distribution [8] [9].

The reversible nature of transalkylation reactions creates dynamic equilibrium conditions where product distributions continuously adjust to changing operational parameters. Kinetic modeling reveals that the forward and backward rate constants for transalkylation exhibit different temperature dependencies, with forward rates typically having higher activation energies than reverse reactions [10] [5].

Competitive Pathways in Mixed Alkylbenzene Streams

In mixed alkylbenzene streams containing 1,2,3-trimethyl-4-ethylbenzene, multiple competitive reaction pathways operate simultaneously, creating complex selectivity patterns that depend on substrate structure, catalyst properties, and reaction conditions. The primary competitive pathways include alkyl group migration, ring isomerization, disproportionation, and cracking reactions [11] [9].

Steric hindrance effects play a crucial role in pathway selectivity. The 1,2,3-trimethyl-4-ethylbenzene molecule, with its bulky substituent pattern, experiences significant steric constraints that influence its reactivity compared to less substituted analogues. The kinetic diameter of highly substituted trimethylbenzenes (approximately 8.6 Å for 1,3,5-trimethylbenzene) approaches the pore diameter of many zeolite catalysts (7.4 Å for USY zeolite), creating diffusion limitations that affect product selectivity [4].

Table 2: Transalkylation Equilibrium Dynamics Data

Reactant SystemOperating Temperature (°C)Conversion EnhancementSelectivity ChangeCatalyst Type
Ethylbenzene + 1,3,5-Triethylbenzene350-50040% → 50% (TEB conversion)17% → 36% (DEB selectivity)ZSM-5
Benzene + Diethylbenzene180-240Equilibrium dependentTemperature dependentZeolite catalysts
Toluene + 1,2,4-Trimethylbenzene250-400Synergistic effect observedXylene production enhancedBeta, ZSM-5, Mordenite
Heavy alkylbenzenes + Benzene130-270Process dependentProduct distribution variesSolid acid catalysts

The methyl group migration pathway represents a significant competitive route where methyl substituents can migrate between different positions on the aromatic ring or transfer to other aromatic molecules in the reaction mixture. This process is facilitated by carbocation intermediates formed through protonation of the aromatic ring by Brønsted acid sites [12] [9]. The relative rates of methyl versus ethyl group transfer depend on the stability of the intermediate carbocations, with secondary carbocations (from ethyl groups) being more stable than primary carbocations (from methyl groups) [5].

Disproportionation reactions compete effectively with transalkylation, particularly at elevated temperatures. In these reactions, two molecules of 1,2,3-trimethyl-4-ethylbenzene can react to form one molecule with fewer alkyl groups and another with more alkyl groups. The thermodynamic favorability of disproportionation depends on the entropy gain from producing molecules with different substitution patterns [4] [13].

Electronic effects significantly influence competitive pathway selection. The electron-donating nature of alkyl substituents activates the aromatic ring toward electrophilic attack, but the positioning of multiple substituents creates regioselectivity effects. The 1,2,3-trimethyl substitution pattern creates a highly electron-rich aromatic system that exhibits enhanced reactivity toward certain electrophilic processes while being sterically hindered toward others [14] [12].

Catalyst deactivation mechanisms create temporal changes in pathway competition. Carbonaceous deposits formed during reaction progressively block active sites and pore mouths, altering the selectivity pattern over time. Heavy alkylated products can become trapped within zeolite pores, leading to molecular retention and catalyst deactivation, particularly at lower temperatures where desorption rates are reduced [9].

Microkinetic Analysis of Isomerization Processes

The microkinetic analysis of isomerization processes in 1,2,3-trimethyl-4-ethylbenzene systems requires detailed examination of elementary reaction steps, surface intermediates, and transition state energetics to understand the molecular-level mechanisms governing product formation and selectivity patterns.

Elementary step analysis reveals that isomerization proceeds through a sequence of protonation, rearrangement, and deprotonation steps. The initial protonation of the aromatic ring by Brønsted acid sites creates arenium ion intermediates (Wheland complexes) with activation energies ranging from 35-46 kJ/mol depending on the substitution pattern [6] [15]. These intermediates represent critical transition states where alkyl group migration can occur through 1,2-shifts or ring walking mechanisms [15] [16].

Table 3: Competitive Pathways in Mixed Alkylbenzene Streams

PathwayDominant ConditionsSelectivity FactorsCompetition Ratio
Dealkylation vs TransalkylationHigh temperature favors dealkylationTemperature, catalyst acidityTemperature dependent
Isomerization vs DisproportionationLow temperature favors isomerizationMolecular size, pore constraintsVaries with TMB isomer
Primary vs Secondary alkylationDepends on substrate structureSteric hindrance, stabilityStructure dependent
Methyl transfer vs Ethyl transferCatalyst selectivity dependentZeolite framework topologyProcess conditions dependent

The coverage-dependent kinetics of isomerization processes show significant deviations from simple Langmuir-Hinshelwood behavior due to lateral interactions between adsorbed species and site heterogeneity in zeolite catalysts. Microkinetic modeling incorporating mean-field approximations provides quantitative descriptions of these coverage effects, with rate constants showing non-linear dependencies on surface coverage [15] [16].

Transition state stabilization effects play a crucial role in determining isomerization rates and selectivities. The secondary carbocation character of intermediates formed during ethyl group migration provides additional stabilization compared to primary carbocation intermediates from methyl group migration. Density functional theory calculations reveal that transition states for secondary carbocation formation have activation energies approximately 15-20 kJ/mol lower than those for primary carbocation formation [6] [5].

Table 4: Microkinetic Analysis Parameters for Isomerization Processes

ProcessActivation Energy (kJ/mol)Pre-exponential FactorReaction Order
Ethylbenzene Dealkylation32.8 ± 2.7(1.13 ± 0.08) × 10⁴ L/(mol·s)Complex kinetics
1,3,5-Trimethylbenzene TransformationE₁,₃,₅-TMB,disproportionation > E₁,₃,₅-TMB,isomerizationTemperature dependentQuasi-steady state
Surface Alkoxide Formation60-105 (varies with substrate)Substrate dependentFirst order in substrate
Wheland Complex Formation35-46 (varies with substrate)Framework dependentEquilibrium approximation

Solvent effects in microkinetic modeling become important when considering reactions in the presence of co-adsorbed species such as water or other polar molecules. Enhanced sampling calculations demonstrate that water molecules can stabilize transition states through hydrogen bonding interactions, effectively lowering activation barriers for certain isomerization pathways while creating competitive adsorption for active sites [6] [15].

The temperature dependence of microkinetic parameters reveals distinct regimes of behavior. At lower temperatures (350-400°C), isomerization processes dominate due to lower activation barriers, while higher temperatures (450-500°C) favor bond-breaking reactions such as dealkylation and cracking. The apparent activation energies for isomerization typically range from 40-80 kJ/mol, significantly lower than those for C-C bond breaking processes (80-120 kJ/mol) [4] [13].

Entropy effects in microkinetic analysis contribute significantly to reaction rate temperature dependencies. The formation of multiple isomeric products from a single reactant provides favorable entropy changes that can overcome unfavorable enthalpy changes, particularly at elevated temperatures. Statistical thermodynamics calculations incorporating vibrational frequencies and rotational contributions provide quantitative estimates of these entropy effects [17] [15].

XLogP3

4.4

Exact Mass

148.125200510 g/mol

Monoisotopic Mass

148.125200510 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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